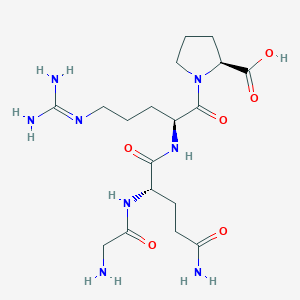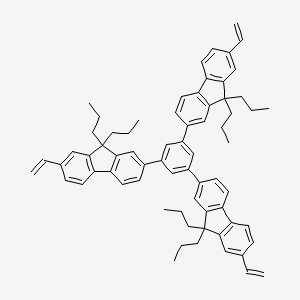
2,2',2''-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) is a complex organic compound known for its unique structural properties It consists of a benzene core substituted with three fluorene units, each of which is further substituted with ethenyl and dipropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core is prepared through a series of aromatic substitution reactions.
Attachment of Fluorene Units: The fluorene units are attached to the benzene core via Friedel-Crafts alkylation.
Introduction of Ethenyl and Dipropyl Groups: The ethenyl and dipropyl groups are introduced through subsequent alkylation and vinylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces ethyl-substituted derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows it to participate in electron transfer processes, making it suitable for use in electronic devices.
Fluorescent Properties: The fluorene units contribute to its fluorescence, which can be harnessed for imaging applications.
Chemical Reactivity: The presence of ethenyl and dipropyl groups influences its reactivity in various chemical reactions.
Comparison with Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can be compared with similar compounds such as:
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar benzene core but different substituents, leading to different chemical properties and applications.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromophenyl groups instead of fluorene units, resulting in different reactivity and uses.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazine): Another compound with a benzene core but different heterocyclic substituents, used in different research areas.
Properties
CAS No. |
500224-49-7 |
|---|---|
Molecular Formula |
C69H72 |
Molecular Weight |
901.3 g/mol |
IUPAC Name |
2-[3,5-bis(7-ethenyl-9,9-dipropylfluoren-2-yl)phenyl]-7-ethenyl-9,9-dipropylfluorene |
InChI |
InChI=1S/C69H72/c1-10-31-67(32-11-2)61-37-46(16-7)19-25-55(61)58-28-22-49(43-64(58)67)52-40-53(50-23-29-59-56-26-20-47(17-8)38-62(56)68(33-12-3,34-13-4)65(59)44-50)42-54(41-52)51-24-30-60-57-27-21-48(18-9)39-63(57)69(35-14-5,36-15-6)66(60)45-51/h16-30,37-45H,7-15,31-36H2,1-6H3 |
InChI Key |
BWESUGXKJCQGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=C(C6(CCC)CCC)C=C(C=C7)C=C)C8=CC9=C(C=C8)C1=C(C9(CCC)CCC)C=C(C=C1)C=C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
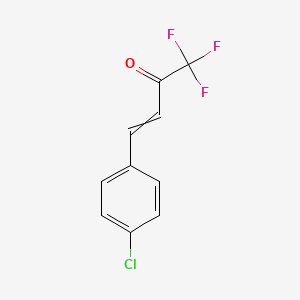
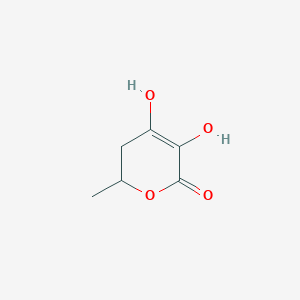
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
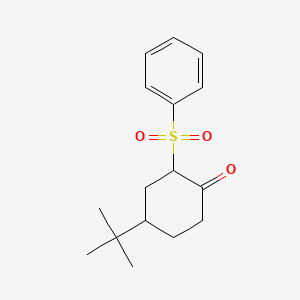
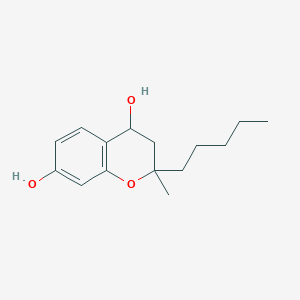

![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)

